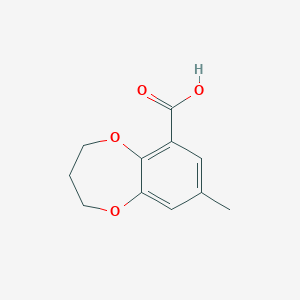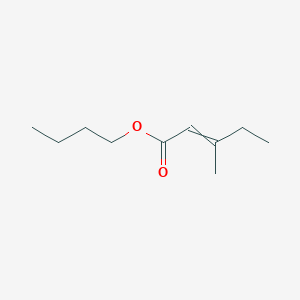
Butyl 3-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-methylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from 3-methylpent-2-enoic acid and butanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 3-methylpent-2-enoate can be synthesized through esterification, where 3-methylpent-2-enoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-methylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylpent-2-enoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-methylpent-2-enoic acid and butanol.
Reduction: 3-methylpent-2-enol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butyl 3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of butyl 3-methylpent-2-enoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by enzymes such as esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity.
Comparación Con Compuestos Similares
Butyl 3-methylpent-2-enoate can be compared with other esters such as:
Ethyl 3-methylpent-2-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-methylpent-2-enoate: Contains a methyl group instead of a butyl group.
Propyl 3-methylpent-2-enoate: Contains a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a 3-methylpent-2-enoic acid moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
807330-53-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
butyl 3-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
VTEALTHRSZSINL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
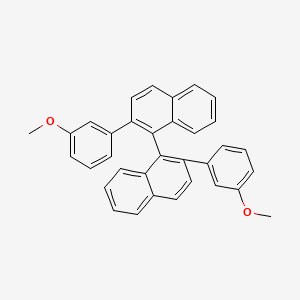

![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
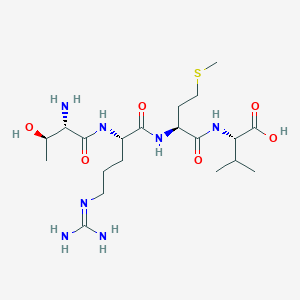
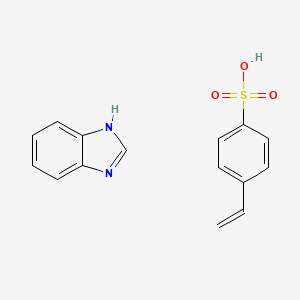
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
